(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone
Description
This compound features a methanone core bridging two pharmacologically relevant moieties:
- 4-(Azepan-1-ylsulfonyl)phenyl group: A seven-membered azepane ring sulfonylated at the para position of a phenyl ring.
- 4-(3-Chlorophenyl)piperazine: A piperazine ring substituted at the para position with a 3-chlorophenyl group, a common motif in CNS-targeting ligands due to its electron-withdrawing and lipophilic properties.
Properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S/c24-20-6-5-7-21(18-20)25-14-16-26(17-15-25)23(28)19-8-10-22(11-9-19)31(29,30)27-12-3-1-2-4-13-27/h5-11,18H,1-4,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKNKMRYSNDKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure includes a piperazine ring and an azepane sulfonamide moiety, which are known to influence biological activity significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Reuptake Inhibition : Similar compounds have been noted for their ability to act as serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders such as depression and anxiety .
- Antimicrobial Activity : Studies indicate that sulfonamide derivatives exhibit antibacterial properties. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth, particularly against strains like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urinary tract infections, respectively .
Biological Activity Data
A summary of key biological activities associated with this compound is presented in the table below:
Case Studies
- Antidepressant Effects : A study evaluated the efficacy of similar piperazine derivatives as SSRIs in animal models. The results indicated significant reductions in depressive behaviors, suggesting that the azepane-sulfonamide structure may enhance these effects by modulating serotonin levels .
- Antimicrobial Evaluation : A series of experiments tested various derivatives against common bacterial strains. The compound exhibited a notable inhibition zone against Bacillus subtilis, indicating its potential as an antimicrobial agent. The IC50 values for urease inhibition were reported at 2.14 µM, showcasing its potency relative to standard inhibitors .
- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to target enzymes, suggesting a strong interaction profile that could be leveraged for drug development .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | Core Structure | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Melting Point/State | Reference |
|---|---|---|---|---|---|
| (Target) (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone | Piperazin-1-yl-methanone | R₁: 4-(Azepan-1-ylsulfonyl)phenyl; R₂: 3-Chlorophenyl | ~465.0 (estimated) | Not reported | N/A |
| (3-Chlorophenyl)(4-(4-(pyridin-2-yl)phenyl)piperazin-1-yl)methanone (21) | Piperazin-1-yl-methanone | R₁: Pyridinyl-phenyl; R₂: 3-Chlorophenyl | 400.12 | 158–159 °C (solid) | |
| (3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone | Piperazin-1-yl-methanone | R₁: 2-Methoxyphenyl; R₂: 3-Chlorophenyl | 330.81 | Not reported | |
| (3-Chlorophenyl)[4-(naphthalene-2-sulfonyl)piperazin-1-yl]methanone | Piperazin-1-yl-methanone | R₁: Naphthalene-2-sulfonyl; R₂: 3-Chlorophenyl | Not reported | Not reported | |
| 1-(4-Chlorophenyl)cyclopropylmethanone | Piperazin-1-yl-methanone | R₁: Cyclopropyl-4-chlorophenyl; R₂: None | Not reported | Not reported |
Key Observations:
- Substituent Impact on Lipophilicity : The target compound’s azepane-sulfonyl group likely increases lipophilicity (logP ~3–4, inferred from analogs ) compared to pyridinyl (compound 21, logP ~2.7) or methoxy groups (compound in , logP ~3.45).
Key Observations:
- Synthetic Complexity : The azepane-sulfonyl group in the target compound may require multi-step synthesis, similar to sulfonylated analogs in .
- Purity and Stability : High-purity analogs (e.g., 98% in ) suggest rigorous purification methods (e.g., flash chromatography ), which would be critical for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
